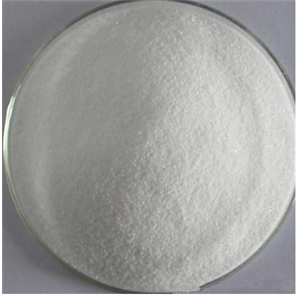Cas no 5326-23-8 (6-chloropyridine-3-carboxylic acid)
6-Chloropyridine-3-carboxylic acid is a versatile heterocyclic building block widely employed in pharmaceutical and agrochemical synthesis. This high-purity intermediate exhibits excellent reactivity at both the carboxylic acid and chlorinated pyridine moieties, enabling efficient derivatization. Its rigid pyridine core enhances molecular stability, while the electron-withdrawing chlorine substituent facilitates nucleophilic aromatic substitution. Typical applications include the synthesis of bioactive compounds, metal-chelating agents, and functional materials. The compound's well-defined crystalline structure ensures reproducible results in multistep syntheses. Storage under inert atmosphere is recommended to maintain optimal quality.

5326-23-8 structure
商品名:6-chloropyridine-3-carboxylic acid
6-chloropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloronicotinic acid
- 6-Chloropyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-chloro-
- 2-chloropyridine-5-carboxylic acid
- 6-CHLORO-3-PYRIDINECARBOXYLIC ACID
- 6-Chloronicotinicacid Solution
- 6-Chloro-nicotinic acid
- 6-chloro nicotinic acid
- UAWMVMPAYRWUFX-UHFFFAOYSA-N
- 99V0U0120A
- 2-CHLORO-5-PYRIDINECARBOXYLIC ACID
- 6-chlornicotins
- PubChem2600
- 2-Chloroncotinic acid
- 6--Chloronicotinic acid
- KSC271K5B
- MLS000332521
- NSC277
- 6-Chloropyridine-3-carboxylic acid; 6-Chloro-3-pyridinecarboxylic acid; 3-Pyridinecarboxylic acid, 6-chloro-
- 2-chlor-5-pyridine carboxylic acid
- AB00659
- AC-2508
- EINECS 226-201-5
- Z104476110
- NICOTINIC ACID, 6-CHLORO-
- SCHEMBL104580
- BP-12853
- PD013638
- NS00014274
- Q26841281
- acetamiprid TP3
- 6-Chloronicotinic acid, purum, >=97.0% (T)
- DTXSID6063775
- UNII-99V0U0120A
- CHEBI:180996
- HMS2594D10
- HMS3380L09
- CS-D1204
- 2-chloro-5-pyridine carboxylic acid
- BB 0242383
- Acetamiprid metabolite IC-0
- NSC-277
- EN300-19925
- 6-chloronicotinic-acid
- 6-chloro-pyridine-3-carboxylic acid
- PS-5330
- 6ChloroNichotinicAcid
- MFCD00006241
- imidacloprid TP2
- W-105758
- NSC 277
- 6-Chloronicotinicacid
- 6-Chloropyridine-3-carboxylic acid, analytical standard
- BCP27398
- F2191-0190
- A15628
- 5326-23-8
- BDBM50486226
- SY001709
- FT-0621081
- InChI=1/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10
- 6-Chloropyridine-3-carboxylic acid, 99%
- AM20061288
- NCGC00246336-01
- AKOS000119704
- CX1097
- CHEMBL1723657
- SMR000221815
- DB-024112
- 6-CHLORO-3-PYRIDINECABOXYLIC ACID
- 6-CHLOROPYRIDIN-3-CARBOXYLIC ACID
- 3-CARBOXY-6-CHLOROPYRIDINE
- DTXCID2041381
- STK711128
- 6-chloropyridine-3-carboxylic acid
-
- MDL: MFCD00006241
- インチ: 1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
- InChIKey: UAWMVMPAYRWUFX-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(C(=O)O[H])=C([H])N=1
- BRN: 115993
計算された属性
- せいみつぶんしりょう: 156.993056g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 156.993056g/mol
- 単一同位体質量: 156.993056g/mol
- 水素結合トポロジー分子極性表面積: 50.2Ų
- 重原子数: 10
- 複雑さ: 140
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 0.5
- ゆうかいてん: 190 °C (dec.) (lit.)
- ふってん: 330.1°C at 760 mmHg
- フラッシュポイント: 192℃
- 屈折率: 1.5870 (estimate)
- ようかいど: deionized water: soluble
- すいようせい: Soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO, and slightly soluble in chloroform.
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 50.19000
- LogP: 1.43320
- ぶんかい: 192 ºC
6-chloropyridine-3-carboxylic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25-S37/39
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
- TSCA:T
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
6-chloropyridine-3-carboxylic acid 税関データ
- 税関コード:29333999
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-chloropyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A367625-1kg |
6-Chloronicotinic acid |
5326-23-8 | 98% | 1kg |
$187.0 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1116-100G |
6-Chloronicotinic Acid |
5326-23-8 | >98.0%(T) | 100g |
¥185.00 | 2024-04-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015474-25g |
6-chloropyridine-3-carboxylic acid |
5326-23-8 | 98% | 25g |
¥41 | 2023-06-14 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681499351-5g |
6-chloropyridine-3-carboxylic acid |
5326-23-8 | 99.5%(HPLC) | 5g |
¥ 44.7 | 2024-07-19 | |
| TRC | C370930-5g |
6-Chloronicotinic Acid |
5326-23-8 | 5g |
$ 75.00 | 2023-09-08 | ||
| Chemenu | CM108147-1000g |
6-chloropyridine-3-carboxylic acid |
5326-23-8 | 98% | 1000g |
$184 | 2023-02-17 | |
| eNovation Chemicals LLC | D403345-5kg |
6-Chloronicotinic acid |
5326-23-8 | 97% | 5kg |
$1200 | 2024-06-05 | |
| eNovation Chemicals LLC | D376591-500g |
6-Chloronicotinic Acid |
5326-23-8 | 97% | 500g |
$395 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C067A-100g |
6-chloropyridine-3-carboxylic acid |
5326-23-8 | 98% | 100g |
¥179.0 | 2023-03-18 | |
| TRC | C370930-25g |
6-Chloronicotinic Acid |
5326-23-8 | 25g |
$ 121.00 | 2023-09-08 |
6-chloropyridine-3-carboxylic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:5326-23-8)6-Chloronicotinic acid
注文番号:LE206
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:38
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:5326-23-8)6-Chloronicotinic acid
注文番号:sfd10498
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:5326-23-8)6-chloropyridine-3-carboxylic acid
注文番号:A15628
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:03
価格 ($):168.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:5326-23-8)6-Chloronicotinic acid
注文番号:LE11676
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:05
価格 ($):discuss personally
6-chloropyridine-3-carboxylic acid 関連文献
-
Keila Isaac-Olivé,Blanca E. Ocampo-García,Liliana Aranda-Lara,Clara L. Santos-Cuevas,Nallely P. Jiménez-Mancilla,Myrna A. Luna-Gutiérrez,Luis. A. Medina,Bhavani Nagarajan,Nirupama Sabnis,Sangram Raut,Laszlo Prokai,Andras G. Lacko Nanoscale 2019 11 541
-
F. J. Uroz,F. J. Arrebola,F. J. Egea-González,J. L. Martínez-Vidal Analyst 2001 126 1355
-
Zongyu Liu,Ying Tian,Xiaohui Zhou,Xiao Liu,Liping Huang RSC Adv. 2020 10 3040
-
Shalini Singh,Rafat Ali,Javed Miyan,Varsha Singh,Sanjeev Meena,Mohammad Hasanain,Smrati Bhadauria,Dipak Datta,Jayanta Sarkar,Wahajul Haq Org. Biomol. Chem. 2021 19 4352
-
B. J. Finlayson-Pitts,A. Anderson,P. S. J. Lakey,W. Wang,M. J. Ezell,X. Wang,L. M. Wingen,V. Perraud,M. Shiraiwa Environ. Sci.: Atmos. 2023 3 124
5326-23-8 (6-chloropyridine-3-carboxylic acid) 関連製品
- 100-55-0(3-Pyridinemethanol)
- 403-43-0(4-Fluorobenzoyl chloride)
- 86-59-9(quinoline-8-carboxylic acid)
- 89-00-9(Quinolinic acid)
- 402-66-4(5-fluoropyridine-3-carboxylic acid)
- 403-45-2(6-fluoropyridine-3-carboxylic acid)
- 59-67-6(Niacin)
- 93-60-7(Methyl nicotinate)
- 94-44-0(Benzyl nicotinate)
- 55-22-1(Isonicotinic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
(CAS:5326-23-8)6-Chloronicotinic acid

清らかである:98.00%
はかる:25kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5326-23-8)6-氯烟酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













